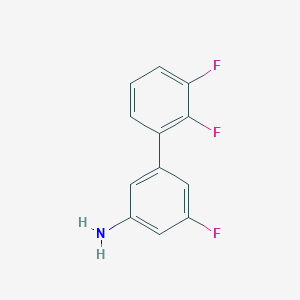

5,2',3'-Trifluorobiphenyl-3-ylamine

Description

Contextualization of Biphenylamine Architectures in Modern Organic Synthesis and Design

Biphenylamine frameworks are integral components in the design of a wide range of functional molecules. rsc.org In medicinal chemistry, they serve as crucial pharmacophores in numerous drug candidates, contributing to their therapeutic efficacy. acs.org The biphenyl (B1667301) structure provides a rigid yet conformationally flexible backbone, allowing for precise spatial orientation of substituents to interact with biological targets. rsc.org The amino group, a key functional handle, can participate in hydrogen bonding and other non-covalent interactions, further enhancing binding affinity and selectivity. acs.org

The synthesis of biphenylamine derivatives has been a subject of extensive research, with various cross-coupling reactions being the most prominent methods. rsc.org The Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions are among the most powerful tools for constructing the biaryl C-C bond and introducing the amine functionality. rsc.orgnih.gov These methods offer a high degree of control over the substitution pattern on both phenyl rings, enabling the synthesis of a diverse library of biphenylamine analogues for structure-activity relationship (SAR) studies. rsc.org

Beyond medicinal applications, biphenylamine derivatives are also employed in materials science as building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and polymers with tailored electronic and optical properties. rsc.org The ability of the amino group to modulate the electronic nature of the biphenyl system makes these compounds valuable for creating materials with specific charge-transport and photophysical characteristics. nih.gov

Strategic Significance of Fluorination in Biphenyl Systems for Modulating Chemical and Biological Properties

The introduction of fluorine atoms into organic molecules, a process known as fluorination, has become a powerful strategy for fine-tuning their physicochemical and biological properties. nih.govacs.org In the context of biphenyl systems, fluorination can exert a profound influence on several key parameters. acs.org

One of the most significant effects of fluorination is the alteration of the molecule's electronic properties. acs.org Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly impact the electron density distribution within the biphenyl rings. nih.gov This can influence the molecule's reactivity, acidity/basicity of functional groups, and its ability to participate in intermolecular interactions. nih.gov

Fluorination can also have a substantial impact on the conformational preferences of the biphenyl system. The introduction of fluorine atoms can create steric hindrance, influencing the dihedral angle between the two phenyl rings. acs.org This conformational control is crucial in drug design, as it can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity. nih.gov

Furthermore, fluorination can improve the metabolic stability of drug candidates. nih.gov The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prevent metabolic degradation at specific sites in the molecule. nih.gov This can lead to a longer half-life and improved pharmacokinetic profile of the drug. nih.gov In materials science, the incorporation of fluorine can enhance thermal and chemical stability, as well as modify the optical and electronic properties of biphenyl-based materials. researchgate.net

Overview of Current Research Landscape for Trifluorobiphenylamine Compounds

The research landscape for trifluorobiphenylamine compounds is driven by their potential applications in various fields, particularly in the development of new pharmaceuticals and agrochemicals. A notable example is the use of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine as a key intermediate in the synthesis of Fluxapyroxad, a potent fungicide. researchgate.netgoogle.com This has spurred research into efficient and scalable synthetic routes to this and related trifluorobiphenylamine structures. researchgate.netgoogle.com

Current research efforts are focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and improved catalytic systems for the synthesis of trifluorobiphenylamines. This includes the use of palladium- and nickel-based catalysts for cross-coupling reactions, aiming for higher yields, lower catalyst loadings, and milder reaction conditions. researchgate.netgoogle.com

Structure-Property Relationship Studies: Researchers are investigating how the position and number of fluorine atoms on the biphenyl scaffold influence the chemical and biological properties of these compounds. acs.org This involves detailed spectroscopic, crystallographic, and computational studies to understand the impact of fluorination on molecular conformation, electronics, and intermolecular interactions. acs.orgresearchgate.net

Exploration of New Applications: While the agrochemical sector is a major driver, scientists are also exploring the potential of trifluorobiphenylamines in other areas. This includes their use as building blocks for novel liquid crystals, polymers, and as ligands in coordination chemistry. rsc.orgnih.gov

Research Objectives and Scope Pertaining to 5,2',3'-Trifluorobiphenyl-3-ylamine in Academic Inquiry

The specific compound, this compound, presents a unique substitution pattern that warrants dedicated academic investigation. Research objectives for this particular molecule would likely encompass:

Synthesis and Characterization: A primary objective would be to develop an efficient and well-characterized synthetic route to this compound. This would involve a detailed investigation of suitable starting materials and optimization of reaction conditions, likely employing modern cross-coupling techniques. Comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Comparative Physicochemical Analysis: A key research goal would be to compare the physicochemical properties of this compound with its non-fluorinated and other fluorinated analogues. This would include measuring its pKa value, lipophilicity (logP), and dipole moment to understand the electronic and steric effects of the trifluoro-substitution pattern.

Conformational Analysis: Investigating the preferred conformation of this compound through computational modeling and experimental techniques (e.g., variable-temperature NMR) would be a significant objective. Understanding the rotational barrier around the biphenyl C-C bond and the influence of the fluorine and amine substituents on the dihedral angle is crucial for predicting its interaction with other molecules.

Exploration as a Synthetic Building Block: A further research direction would be to explore the utility of this compound as a versatile building block for the synthesis of more complex molecules. This could involve derivatization of the amino group or further functionalization of the aromatic rings to create novel compounds with potential applications in medicinal chemistry or materials science.

The scope of such academic inquiry would be to contribute fundamental knowledge to the field of fluorine chemistry and biphenyl derivatives. By elucidating the unique properties of this compound, this research would provide a valuable foundation for its potential future applications.

Data on Related Biphenyl Compounds

The following table provides data on related biphenyl compounds to offer context for the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |

| 3',4',5'-Trifluorobiphenyl-2-amine | 915416-45-4 | C₁₂H₈F₃N | 223.19 | Building block for chemical synthesis, intermediate for Fluxapyroxad. researchgate.netchemicalbook.com |

| 3',4',5'-Trifluoro-2-nitrobiphenyl (B8809984) | 1056196-56-5 | C₁₂H₆F₃NO₂ | 273.18 | Intermediate in the synthesis of 3',4',5'-trifluorobiphenyl-2-amine. google.com |

| Biphenyl | 92-52-4 | C₁₂H₁₀ | 154.21 | Precursor for PCBs, heat transfer agent, dye carrier. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-difluorophenyl)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSQTYHRXYEFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,2 ,3 Trifluorobiphenyl 3 Ylamine and Analogous Trifluorobiphenylamines

Established Synthetic Pathways for Biphenylamine Core Structures

The construction of the biphenylamine core relies on a foundation of well-established organic reactions. These methods, while sometimes requiring multiple steps, provide reliable routes to the fundamental biphenyl (B1667301) structure.

Multi-step Organic Synthesis Approaches for Biphenylamines

Multi-step synthesis is a traditional and versatile approach to constructing complex molecules like biphenylamines. nih.govnih.gov This strategy involves a sequence of reactions to build the molecule piece by piece, often starting from simple, commercially available materials. nih.govorgsyn.org A common sequence involves the formation of the biphenyl core, followed by the introduction or modification of the amine group. For instance, a multi-step synthesis might begin with the coupling of two different benzene (B151609) derivatives to form the biphenyl structure. Subsequent steps would then focus on introducing a nitro group at the desired position, which can then be reduced to the final amine functionality. numberanalytics.com This stepwise approach allows for precise control over the substitution pattern of the final product.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Biphenyl Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a highly effective method for forming carbon-carbon bonds, particularly for creating the biphenyl linkage. youtube.comacs.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. youtube.com The reaction is valued for its mild conditions, high yields, and tolerance of a wide variety of functional groups. organic-chemistry.orgnumberanalytics.com

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. youtube.com

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the palladium(0) catalyst. youtube.com

The choice of catalyst, ligands, base, and solvent system is crucial for the success of the Suzuki-Miyaura reaction and can be optimized for specific substrates, including those that are sterically hindered or electronically deactivated. organic-chemistry.orgnumberanalytics.comnih.gov

Nucleophilic Substitution Reactions in Biphenylamine Synthesis

Nucleophilic aromatic substitution (SNAr) presents another important pathway for the synthesis of biphenylamines, particularly for fluorinated derivatives. libretexts.orgresearchgate.net In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For SNAr to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups, such as nitro groups or additional fluorine atoms. researchgate.net

In the context of synthesizing fluorinated biphenylamines, a highly fluorinated benzene ring can react with an amine nucleophile, displacing a fluorine atom to form a new carbon-nitrogen bond. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is enhanced by the presence of electron-withdrawing substituents. While direct amination of an existing biphenyl system is possible, SNAr is often employed in the synthesis of one of the precursor rings before the biphenyl-forming cross-coupling reaction.

Advanced Synthetic Strategies and Optimization for Trifluorobiphenylamine Preparation

To improve the efficiency, cost-effectiveness, and environmental footprint of trifluorobiphenylamine synthesis, researchers have focused on developing advanced catalytic systems and optimizing the synthesis of key intermediates.

Development of Efficient Catalytic Systems for Enhanced Yields

The development of highly active and robust palladium catalysts is a major focus in optimizing the Suzuki-Miyaura reaction for the synthesis of complex biphenyls. Research has shown that the choice of phosphine (B1218219) ligands coordinated to the palladium center is critical for catalytic activity. numberanalytics.com Sterically bulky and electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and tricyclohexylphosphine (B42057) (PCy3), have been shown to be particularly effective for the coupling of unreactive aryl chlorides and for constructing sterically hindered biaryls. organic-chemistry.orgnumberanalytics.com

For the synthesis of fluorinated biaryls, specialized catalytic systems have been developed. For example, a combination of copper iodide and phenanthroline has been reported as an efficient catalyst for the Suzuki-Miyaura coupling of highly fluorinated aryl boronate esters with aryl halides, offering an alternative to traditional palladium catalysts. sigmaaldrich.com Furthermore, optimizing reaction conditions such as temperature, solvent, and the choice of base can significantly impact the yield and purity of the desired trifluorobiphenylamine. nih.govresearchgate.net The use of aqueous solvent systems can also offer environmental and cost benefits. nih.gov

Below is a table summarizing various catalytic systems used in Suzuki-Miyaura reactions for the synthesis of biphenyl derivatives:

| Catalyst/Ligand System | Substrates | Conditions | Key Advantages |

|---|---|---|---|

| Pd2(dba)3/P(t-Bu)3 | Aryl and vinyl chlorides | Room temperature | High activity for unreactive chlorides, selective for chlorides over triflates. organic-chemistry.orgnumberanalytics.com |

| Pd(OAc)2/PCy3 | Aryl and vinyl triflates | Room temperature | Effective for a diverse array of triflates. organic-chemistry.orgnumberanalytics.com |

| CuI/phenanthroline | Highly fluorinated aryl boronate esters and aryl halides | Not specified | Alternative to palladium catalysts. sigmaaldrich.com |

| PdCl2(dppf)·CH2Cl2 | Aryl halides and vinyltrifluoroborate | THF/H2O | Good yields for vinylation of aryl halides. nih.gov |

| Pd(OAc)2/PPh3 | Aryl halides and vinyltrifluoroborate | THF/H2O | Good yields for vinylation of aryl halides. nih.gov |

A common and effective strategy for the synthesis of biphenylamines involves the use of a nitro-biphenyl precursor. This approach allows for the robust construction of the biphenyl core via a Suzuki-Miyaura coupling, followed by the reduction of the nitro group to the desired amine.

The synthesis of the nitro-biphenyl intermediate can be achieved by coupling a nitro-substituted aryl halide with an appropriately substituted boronic acid. For example, in the synthesis of an analogue, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, 1,2,3-trifluoro-5-bromobenzene is coupled with (2-aminophenyl)boronic acid. organic-chemistry.org A similar strategy could be envisioned for 5,2',3'-Trifluorobiphenyl-3-ylamine, where a suitably protected 3-amino-5-fluorophenylboronic acid could be coupled with a 1-halo-2,3-difluorobenzene, or a 3-nitro-5-fluorophenylboronic acid could be used, followed by reduction.

The reduction of the nitro group to an amine is a well-established transformation with a variety of available reagents and conditions. google.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. google.com Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid are also frequently used. numberanalytics.com The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule. google.comgoogle.com

The following table outlines the steps in a patented synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | o-chlorobenzonitrile, 3,4,5-trifluorophenylboronic acid | Pd(PPh3)4, tricyclohexylphosphine tetrafluoroborate, K3PO4, Toluene/Water/Isopropanol, 100°C | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile |

| 2 | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile | HCOOH, H2SO4 | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-formamide |

| 3 | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-formamide | NaOH, NaOCl | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine |

This data underscores the power of combining cross-coupling chemistry with functional group transformations to access complex and valuable trifluorobiphenylamines.

Chemical Reduction Methodologies for Amine Moiety Formation

The conversion of a nitro group to an amine is a fundamental step in the synthesis of this compound and related aromatic amines. This transformation is typically achieved by the chemical reduction of a corresponding nitro-precursor, such as 5,2',3'-Trifluoro-3-nitrobiphenyl. The selection of the reduction methodology is critical to ensure high yield and chemoselectivity, preserving the fluorine substituents and the integrity of the biphenyl core. A variety of methods are employed for the reduction of aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com

Catalytic hydrogenation stands as a primary and widely used method for this purpose. commonorganicchemistry.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, valued for its efficiency in reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates containing sensitive groups, such as the fluorine atoms in trifluorobiphenylamines, other catalysts like Raney nickel may be preferred to avoid side reactions like dehalogenation. commonorganicchemistry.com The reaction is typically carried out in a solvent under controlled temperature and pressure.

Another significant approach is transfer hydrogenation. This method avoids the need for high-pressure gaseous hydrogen, instead using a hydrogen donor molecule in the presence of a catalyst. Formic acid and its salts, as well as hydrazine, are common hydrogen donors. organic-chemistry.orgacs.org Iron-based catalyst systems have been developed for transfer hydrogenation, offering a more sustainable and cost-effective alternative to precious metal catalysts. organic-chemistry.orgacs.org

Metal-mediated reductions in acidic media represent a classic and still relevant technique. masterorganicchemistry.com Metals such as iron (Fe), zinc (Zn), or tin (Sn) are used with an acid like hydrochloric acid (HCl). masterorganicchemistry.com The Béchamp reduction, which uses iron and hydrochloric acid, is one of the oldest methods for converting nitroarenes to anilines. acs.org While effective, these methods can generate significant amounts of metal waste. acs.org

For milder conditions that tolerate a wider array of functional groups, tin(II) chloride (SnCl₂) is an effective reagent for the chemoselective reduction of nitro groups. commonorganicchemistry.com Similarly, sodium hydrosulfite can be employed, offering another alternative where catalytic hydrogenation or strongly acidic conditions are not suitable. wikipedia.org

The choice of reduction method often depends on the specific substrate, desired selectivity, and scale of the reaction. For complex molecules like trifluorobiphenylamines, methods that offer high chemoselectivity are paramount.

Table 1: Comparison of Common Nitroarene Reduction Methods

| Reduction Method | Typical Reagents/Catalyst | Key Advantages | Potential Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High efficiency, clean byproducts (water) acs.org | Risk of dehalogenation, requires pressure equipment |

| Transfer Hydrogenation | Formic Acid, Hydrazine; Fe or Mn catalysts organic-chemistry.orgacs.org | Avoids high-pressure H₂, can use base-metal catalysts acs.org | Stoichiometric byproducts from hydrogen donor |

| Metal/Acid Reduction | Fe/HCl, Zn/AcOH, Sn/HCl | Cost-effective, robust masterorganicchemistry.com | Generates significant metal salt waste acs.org |

| Stoichiometric Reagents | SnCl₂, Na₂S₂O₄ | Mild conditions, good functional group tolerance wikipedia.orgcommonorganicchemistry.com | Large amounts of reagent needed, waste generation |

Innovations in Scalable and Sustainable Synthesis of Trifluorobiphenylamine Compounds

The growing emphasis on green chemistry is driving innovation in the synthesis of specialty chemicals like trifluorobiphenylamines, focusing on scalability and sustainability. frontiersin.orgpurkh.com These efforts aim to reduce environmental impact, improve safety, and lower costs without compromising product yield or purity. rsc.org

A key area of innovation is the development of advanced catalytic systems. For the crucial nitro-to-amine reduction step, research has shifted towards using earth-abundant and less toxic metal catalysts, such as those based on iron, manganese, and nickel, as alternatives to precious metals like palladium and platinum. acs.orgresearchgate.net These base-metal catalysts can perform highly selective hydrogenations under milder conditions, are more economical, and reduce reliance on critically sourced elements. acs.org For instance, air- and moisture-stable manganese pincer complexes have been shown to effectively catalyze the hydrogenation of nitroarenes with molecular hydrogen. acs.org

Photocatalysis represents a frontier in sustainable synthesis, offering the potential to drive reactions using light at ambient temperature and pressure. frontiersin.org This technology can significantly reduce the energy consumption associated with traditional thermally-driven processes. frontiersin.org Researchers have developed photocatalysts, such as modified titanium dioxide (TiO₂), that demonstrate high conversion of nitroarenes to anilines with excellent selectivity, powered by light. frontiersin.org

Solvent selection and process optimization are also critical for sustainable synthesis. The development of solvent-free reaction conditions is a significant advancement. rsc.org For example, the selective hydrogenation of nitrobenzene (B124822) to aniline (B41778) has been demonstrated with high efficiency using platinum nanoparticles on carbon nanotubes without any solvent, which simplifies product isolation and minimizes waste. rsc.org Where solvents are necessary, the trend is moving towards greener alternatives like water or bio-based solvents, replacing volatile and hazardous organic compounds. frontiersin.org

Furthermore, the principles of atom economy and process intensification are being integrated into synthetic route design. purkh.com Flow chemistry, which involves conducting reactions in continuous-flow microreactors, offers numerous advantages for scalability and safety. nih.gov This approach allows for precise control over reaction parameters, rapid optimization, and safer handling of hazardous intermediates, which is particularly relevant for energetic reactions like nitro group hydrogenations. nih.govmt.com

These innovations collectively contribute to making the synthesis of complex molecules like this compound and its analogs more environmentally benign, economically viable, and suitable for large-scale industrial production. tncintlchem.com

Table 2: Emerging Sustainable Synthesis Strategies

| Strategy | Example Innovation | Sustainability Benefit |

|---|---|---|

| Advanced Catalysis | Iron or Manganese-based catalysts for hydrogenation organic-chemistry.orgacs.org | Reduces reliance on precious metals, lower cost, less toxicity. |

| Photocatalysis | Modified TiO₂ or other semiconductor catalysts frontiersin.org | Utilizes light energy, operates at ambient temperature/pressure, reduces energy consumption. |

| Solvent-Free Reactions | Pt nanoparticles on carbon nanotubes for hydrogenation rsc.org | Eliminates solvent waste, simplifies purification, improves process efficiency. |

| Flow Chemistry | Microreactor synthesis of functionalized heterocycles nih.gov | Enhanced safety and control, easy scalability, rapid optimization, process intensification. |

| Green Solvents | Use of water or bio-based solvents frontiersin.org | Reduces use of hazardous and volatile organic compounds, improves process safety. |

Chemical Reactivity and Derivatization Strategies of 5,2 ,3 Trifluorobiphenyl 3 Ylamine

Reactivity Profile of the Aryl Amine Functionality

The aryl amine group in 5,2',3'-Trifluorobiphenyl-3-ylamine is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the trifluorinated phenyl ring, which can modulate the nucleophilicity of the amine. Nevertheless, the lone pair of electrons on the nitrogen atom allows it to participate in a variety of reactions typical of primary aromatic amines.

Acylation Reactions for Amine Functionalization

Acylation of the amino group is a fundamental transformation used to introduce an acyl group, forming an amide linkage. This reaction is crucial for the synthesis of many biologically active compounds.

Reaction with Acyl Chlorides: A common method for acylation involves the reaction of the amine with an acyl chloride. libretexts.orgchemguide.co.uk This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. reddit.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk A prominent example is the synthesis of the fungicide Fluxapyroxad, where 3',4',5'-trifluorobiphenyl-2-amine is acylated with 3-(difluoromethyl)-1-methylpyrazole-4-carbonyl chloride. nih.gov

Reaction with Carboxylic Anhydrides: Carboxylic anhydrides are also effective acylating agents for primary amines. wordpress.com These reactions are often slower than those with acyl chlorides but can be advantageous due to the formation of a carboxylic acid as a byproduct, which is less corrosive than HCl.

The resulting amides are generally stable compounds and the introduction of different acyl groups can significantly alter the biological and physical properties of the parent amine.

Table 1: Examples of Acylation Reactions of Aromatic Amines This table presents generalized examples of acylation reactions that are applicable to this compound based on the known reactivity of aromatic amines.

| Amine Substrate | Acylating Agent | Product |

| Aromatic Amine | Acyl Chloride | N-Aryl Amide |

| Aromatic Amine | Carboxylic Anhydride | N-Aryl Amide |

Alkylation Reactions and Their Synthetic Utility

N-alkylation of the amine functionality introduces alkyl substituents on the nitrogen atom, leading to secondary or tertiary amines. These reactions expand the diversity of accessible derivatives. researchgate.net

Reaction with Alkyl Halides: A standard method for N-alkylation is the reaction with alkyl halides. nih.gov This is a nucleophilic substitution reaction where the amine acts as the nucleophile. The reaction can proceed to give mono- and di-alkylated products, and controlling the stoichiometry of the reactants is crucial for achieving selective mono-alkylation. The use of a base is often necessary to neutralize the hydrohalic acid byproduct.

Reductive Amination: An alternative and often more controllable method for mono-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

N-alkylated derivatives of aromatic amines are important in medicinal chemistry and materials science. researchgate.net

Table 2: General Alkylation Strategies for Primary Aromatic Amines This table outlines common alkylation methods applicable to this compound.

| Amine Substrate | Alkylating Agent | Reducing Agent (if applicable) | Product |

| Aromatic Amine | Alkyl Halide | N/A | N-Alkyl/N,N-Dialkyl Aromatic Amine |

| Aromatic Amine | Aldehyde/Ketone | e.g., NaBH₃CN, H₂/Catalyst | N-Alkyl Aromatic Amine |

Silylation Reactions for Amine Protection and Analysis

Silylation involves the replacement of a hydrogen atom on the amine with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net This is a common strategy for protecting the amine functionality during other chemical transformations. Silylated derivatives are also frequently prepared for analytical purposes, as they are typically more volatile and thermally stable, making them suitable for gas chromatography-mass spectrometry (GC-MS) analysis. iu.edu

Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl) and hexamethyldisilazane (B44280) (HMDS). google.com The reaction with TMSCl requires a base to scavenge the HCl produced. HMDS offers the advantage of producing ammonia (B1221849) as a byproduct, which can be easily removed.

Table 3: Common Silylating Agents for Aromatic Amines This table lists silylating agents that can be used for the derivatization of this compound.

| Silylating Agent | Byproduct |

| Chlorotrimethylsilane (TMSCl) | HCl |

| Hexamethyldisilazane (HMDS) | NH₃ |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyltrifluoroacetamide |

Regioselective Functionalization of the Trifluorobiphenyl Core

The trifluorobiphenyl core of this compound can also be a target for further functionalization. The existing substituents—the amino group and the three fluorine atoms—exert directing effects on subsequent electrophilic aromatic substitution reactions.

The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org Conversely, the fluorine atoms are deactivating due to their high electronegativity (inductive effect) but are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. csbsju.edu The interplay of these directing effects will determine the position of any new substituent on the biphenyl (B1667301) rings. Predicting the exact outcome of such reactions can be complex and may require experimental verification. For instance, further electrophilic substitution is likely to be directed to the positions ortho and para to the strongly activating amino group.

Design and Synthesis of Diverse Trifluorobiphenylamine Derivatives for Research Purposes

The primary documented application of this compound is as a key intermediate in the synthesis of the fungicide Fluxapyroxad. researchgate.netresearchgate.netchemicalbook.com The synthesis of Fluxapyroxad itself is a prime example of the derivatization of this amine via an acylation reaction. nih.gov

The design and synthesis of other derivatives for research purposes can be envisioned based on the reactivity profile discussed above. For example, by varying the acylating or alkylating agents, a library of novel amides and N-alkylated amines can be generated. These new compounds could be screened for other biological activities, as the trifluorobiphenyl motif is a known pharmacophore in various bioactive molecules. The synthesis of such derivatives would follow standard organic chemistry protocols for acylation and alkylation. libretexts.orgresearchgate.net

Role of Trifluorobiphenylamine Scaffolds in Medicinal Chemistry Research

Conceptual Framework of Molecular Scaffolds in Rational Compound Design

Rational compound design is a foundational strategy in modern drug discovery that aims to move beyond serendipitous findings towards a more directed and efficient process. At the heart of this approach lies the molecular scaffold, which can be defined as the core structural framework of a molecule. nih.govnih.gov This scaffold provides the essential three-dimensional arrangement of atoms that allows for the precise positioning of various functional groups in space. The underlying principle is that the scaffold itself often dictates the fundamental binding mode of a molecule to its biological target, such as a protein or enzyme. nih.gov

The use of molecular scaffolds offers several advantages in drug design. It narrows down the vast chemical space that needs to be explored, allowing researchers to focus on a manageable set of compounds with a higher probability of exhibiting the desired biological effect. nih.gov By retaining the core scaffold and systematically modifying the peripheral functional groups, medicinal chemists can fine-tune the pharmacological properties of a lead compound, including its potency, selectivity, and pharmacokinetic profile. nih.gov This scaffold-based approach has been instrumental in the discovery and optimization of numerous drugs across various therapeutic areas. nih.govnih.gov

Design and Synthesis of Novel Analogs Incorporating the Trifluorobiphenylamine Core

The 5,2',3'-trifluorobiphenyl-3-ylamine scaffold serves as an intriguing starting point for the design of novel bioactive molecules. The biphenyl (B1667301) core provides a semi-rigid backbone that can be systematically modified to explore different spatial orientations of substituents. The presence of three fluorine atoms can significantly influence the compound's electronic properties, lipophilicity, metabolic stability, and binding interactions. The amine group offers a convenient handle for further chemical modifications, allowing for the introduction of a wide array of functional groups.

Systematic Structural Modifications for Modulating Bioactivity

The systematic modification of a lead compound is a critical step in optimizing its biological activity. In the context of the trifluorobiphenylamine scaffold, several positions on the biphenyl rings are amenable to substitution. For instance, in the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective PKMYT1 inhibitors, researchers systematically explored the impact of various substituents on the biphenyl core to enhance potency and selectivity. This highlights a common strategy where different functional groups, such as halogens, alkyls, and amides, are introduced at specific positions to probe the structure-activity relationship (SAR).

The introduction of fluorine atoms, as seen in the this compound scaffold, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence hydrogen bonding patterns.

Strategies for Conformational Restriction and Introduction of Bioisosteres

Controlling the conformational flexibility of a molecule is a key strategy in drug design to lock it into a bioactive conformation, thereby increasing potency and reducing off-target effects. For biphenyl scaffolds, the torsional angle between the two phenyl rings is a critical determinant of their three-dimensional shape. Strategies to restrict this rotation can include the introduction of bulky substituents at the ortho positions or the formation of a cyclic bridge between the two rings. Such conformational restriction was a key consideration in the design of constrained peptides and peptidomimetics. nih.gov

Bioisosteric replacement is another powerful tool in medicinal chemistry, where a functional group is replaced by another with similar physical and chemical properties, but which can lead to improved biological activity or pharmacokinetic properties. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidity while improving metabolic stability. In the context of the trifluorobiphenylamine scaffold, the amine group could be replaced with other hydrogen-bonding moieties, or the fluorine atoms could be substituted with other halogens or small alkyl groups to fine-tune the electronic and steric properties of the molecule.

Structure-Activity Relationship (SAR) Investigations of Trifluorobiphenylamine Derivatives

Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related analogs, researchers can identify the key structural features required for optimal interaction with a biological target.

Elucidation of Key Structural Determinants Governing Molecular Interactions

The primary goal of SAR studies is to elucidate the key structural features that govern a molecule's interaction with its target. For trifluorobiphenylamine derivatives, this would involve systematically modifying the substituents on both phenyl rings and the amine group to determine their impact on bioactivity. For instance, the position and nature of the fluorine atoms can significantly affect binding affinity and selectivity. Similarly, the size, shape, and electronic properties of substituents on the other phenyl ring can dramatically influence how the molecule fits into the binding pocket of a target protein.

Development of Molecular Probes for Mechanistic Studies in Biological Systems

Molecular probes are essential tools for studying biological systems. These are typically small molecules that can be used to visualize, quantify, or perturb the function of a specific biological target. The development of fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core for the detection of nitric oxide surrogates demonstrates the utility of the biphenylamine scaffold in this context. By incorporating a fluorophore into the scaffold, researchers were able to create probes that exhibit a fluorescent response upon reacting with their target. The trifluorobiphenylamine scaffold, with its potential for chemical modification, could be similarly adapted to create novel molecular probes for a variety of biological targets. The fluorine atoms could also serve as useful reporters in certain biophysical techniques like 19F-NMR spectroscopy.

| Compound/Scaffold | Key Structural Features | Application/Biological Activity | Reference |

| This compound | Trifluorinated biphenyl core with an amine substituent. | Potential scaffold for medicinal chemistry exploration. | |

| 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives | Aminobiphenyl carboxamide scaffold. | Selective PKMYT1 inhibitors for cancer therapy. | |

| 2-Amino-3′-dialkylaminobiphenyl-based Probes | Aminobiphenyl core with dialkylamino substituents. | Fluorescent probes for detecting nitric oxide surrogates. | |

| Constrained Peptides and Peptidomimetics | Conformationally restricted peptide-like structures. | Antagonists of the platelet receptor αIIbβ3. | nih.gov |

Utility of Trifluorobiphenylamines as Synthetic Intermediates in Pharmaceutical and Agrochemical Research

Trifluorobiphenylamine scaffolds are fluorinated building blocks that have garnered significant interest in chemical research, particularly as key intermediates in the synthesis of complex active ingredients for the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms into organic molecules can enhance critical properties such as metabolic stability, binding affinity to target proteins, and membrane permeability. researchgate.nettandfonline.com This makes trifluorinated biphenyl structures valuable precursors for developing potent and effective compounds.

A preeminent example of this utility is found in the agrochemical industry with the intermediate 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine . This specific compound is a cornerstone in the industrial production of Fluxapyroxad, a broad-spectrum fungicide developed to control a wide range of fungal diseases in crops. sci-hub.senih.gov Fluxapyroxad functions by inhibiting the enzyme succinate (B1194679) dehydrogenase in the mitochondrial respiratory chain of fungi, a mechanism that disrupts energy production and leads to the cessation of fungal growth. sci-hub.senih.gov The synthesis of Fluxapyroxad involves the formal condensation of the 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine with 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid. nih.gov

The efficient and cost-effective synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is therefore a central focus of process chemistry research. sci-hub.se Several synthetic methodologies have been developed, with many centering on carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. acs.orgresearchgate.net This reaction typically involves the cross-coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.

Below is a data table summarizing the key reaction for producing the biphenyl structure central to the intermediate.

Table 1: Suzuki-Miyaura Coupling for Synthesis of a Trifluorobiphenylamine Precursor

| Reactant A | Reactant B | Catalyst | Catalyst Loading | Turnover Number (TON) | Product | Reference |

|---|

The resulting 3',4',5'-trifluoro-2-nitrobiphenyl (B8809984) is then subjected to a reduction reaction to yield the final target intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, which is ready for use in the synthesis of Fluxapyroxad. google.com The development of such efficient synthetic routes highlights the critical role of trifluorobiphenylamine intermediates in enabling the large-scale production of modern agrochemicals. sci-hub.seacs.org

Advanced Materials Science Applications of Trifluorobiphenylamine Compounds

Incorporation into Functional Polymeric Systems and Organic Electronics

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated biphenylamines, in general, attractive candidates for incorporation into advanced polymers. Theoretically, 5,2',3'-Trifluorobiphenyl-3-ylamine could serve as a monomer in the synthesis of high-performance polymers like polyimides or polyamides. The introduction of the trifluorobiphenyl moiety could potentially enhance the polymer's dielectric properties, reduce moisture absorption, and improve its processability.

Exploration in Optoelectronic and Advanced Functional Materials

The optoelectronic properties of fluorinated aromatic compounds are a subject of significant research interest. The substitution pattern of fluorine atoms on the biphenyl (B1667301) backbone can significantly impact the photophysical properties, such as absorption and emission wavelengths, as well as quantum yields. While research exists on the photophysical properties of various aminobiphenyl derivatives, specific data on the fluorescence, phosphorescence, or other optoelectronic characteristics of this compound remains unelucidated in the available literature.

Development of Trifluorobiphenylamine Derivatives as Precursors for Novel Materials

Trifluorobiphenylamine structures can serve as versatile precursors for the synthesis of more complex molecules and novel materials. The amine functional group provides a reactive site for various chemical transformations, allowing for the construction of derivatives with tailored properties. For instance, it could be a building block for the synthesis of novel liquid crystals, dyes, or pharmaceutical intermediates. While the synthesis of a related isomer, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, and its use as a precursor for a fungicide has been patented, specific research detailing the development of novel materials from this compound is not found in the scientific domain.

Future Research Directions and Perspectives for Trifluorobiphenylamine Chemistry

Emerging Synthetic Methodologies and Automation in Compound Discovery

The synthesis of complex fluorinated molecules like 5,2',3'-Trifluorobiphenyl-3-ylamine remains a significant challenge. However, recent advancements in synthetic methodologies and automation are poised to revolutionize the discovery and production of such compounds. Historically, installing fluorine atoms onto molecules has been difficult, often requiring harsh and toxic reagents. youtube.com The future of trifluorobiphenylamine synthesis will likely hinge on the adoption of milder, more efficient, and highly selective fluorination techniques.

Emerging methods that avoid harsh conditions are a primary focus. nih.gov For instance, new catalytic transformations are being developed that can convert common chemical precursors into valuable fluorinated products under mild conditions. sciencedaily.com Researchers have also developed novel methods for oxidative fluorination using safe, cheap, and easy-to-handle solid reagents, making the chemistry more accessible to a wider range of scientists. youtube.com The development of new reagents designed for the direct incorporation of emerging fluorinated groups is also expanding the synthetic toolbox. researchgate.net

Automation, particularly through flow chemistry, is another critical frontier. syrris.com Automated flow chemistry platforms enable the rapid generation of compound libraries for screening purposes. syrris.com These systems offer precise control over reaction parameters, increase reproducibility, and can telescope multiple synthetic operations, making the process more efficient. syrris.com The use of automated synthesizers, already demonstrated for processes like electrochemical ¹⁸F-fluorination for PET tracers, provides a blueprint for the high-throughput synthesis of trifluorobiphenylamine derivatives. uky.edunih.gov This approach allows for the small-scale synthesis of exploratory compounds for screening, with the ability to easily scale up production of promising candidates using the same methodology. syrris.com

| Methodology | Description | Potential Impact on Trifluorobiphenylamine Synthesis |

| Automated Flow Chemistry | Utilizes continuous flow reactors for synthesis, enabling precise control, increased efficiency, and automation of multi-step reactions. syrris.com | Enables rapid synthesis of a library of this compound derivatives for screening and accelerates optimization of reaction conditions. |

| Novel Catalytic Fluorination | Development of new catalysts (e.g., copper-based) to facilitate the introduction of fluorine into molecules under milder conditions. sciencedaily.com | Provides more efficient and selective pathways to synthesize the core trifluorobiphenyl structure, potentially reducing steps and improving yield. |

| Mild Oxidative Fluorination | Use of safe and stable solid reagents to perform oxidative fluorination, replacing hazardous traditional chemicals. youtube.com | Increases safety and accessibility for researchers working on novel trifluorobiphenylamines. |

| Enzymatic Synthesis | Use of enzymes like fluorinases to catalyze the formation of C-F bonds with high selectivity. nih.gov | Offers a green and highly specific method for producing complex fluorinated molecules, though challenges in enzyme engineering remain. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

| AI/ML Application | Description | Relevance to Trifluorobiphenylamine Design |

| Generative Chemistry | AI models design novel molecular structures with specific, desirable properties. optibrium.comlifechemicals.com | Can generate new derivatives of this compound optimized for specific biological targets or material properties. |

| Property Prediction | ML algorithms predict physicochemical and biological properties (e.g., ADME, toxicity, efficacy) before synthesis. nih.govlifechemicals.com | Allows for in silico screening of potential trifluorobiphenylamine candidates to filter out those with unfavorable profiles early on. |

| Synthesis Planning | AI analyzes known reactions to propose the most efficient and cost-effective synthetic routes for a target molecule. drugtargetreview.commit.edu | Can identify optimal reaction pathways for this compound and its analogues, potentially discovering non-obvious routes. |

| Explainable AI (XAI) | Models that provide interpretable insights into structure-activity relationships, explaining why a certain design is effective. arxiv.orgarxiv.org | Helps chemists understand the chemical principles driving the desired properties, guiding more intuitive and knowledge-based compound design. |

Expanding the Scope of Interdisciplinary Applications Across Chemistry, Biology, and Materials Science

The unique properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—make fluorinated compounds like this compound attractive candidates for a wide range of interdisciplinary applications. nih.govchemimpex.com While the specific applications for this exact isomer are not yet established, the potential can be inferred from related fluorinated structures.

In biology and medicine , fluorinated compounds are already integral to many pharmaceuticals. fu-berlin.de The introduction of fluorine can increase a drug's efficacy and reduce side effects. fu-berlin.de For example, a related compound, 5-(3-Fluorophenyl)-2H-pyrazol-3-ylamine, is used in research for developing targeted therapies in oncology and neurology. chemimpex.com Derivatives of trifluorobiphenylamines could be explored as novel kinase inhibitors, central nervous system agents, or metabolic disease therapies. Furthermore, the use of ¹⁸F-labeled compounds as PET imaging agents is a well-established field where new fluorinated scaffolds are always in demand. nih.govuky.edu

In materials science , fluorinated molecules play a role in the development of advanced materials such as liquid crystals used in modern displays. fu-berlin.de The trifluorobiphenylamine core could be investigated as a building block for novel polymers or organic electronic materials, where the fluorine atoms could be used to tune properties like thermal stability, conductivity, and optical characteristics.

In agrochemicals , fluorine is a common element in modern pesticides and herbicides. acs.org A similar compound, 3',4',5'-Trifluorobiphenyl-2-ylamine, is known to be a key intermediate for the fungicide Fluxapyroxad. watsonnoke.com This suggests that the 5,2',3'-trifluoro isomer and its derivatives could also be explored for applications in crop protection.

| Field | Potential Application | Rationale Based on Fluorine Chemistry |

| Pharmaceuticals | Development of new drugs (e.g., for oncology, neurology). chemimpex.com | Fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. chemimpex.comfu-berlin.de |

| Molecular Imaging | Synthesis of novel PET tracers for disease diagnosis. nih.gov | The ¹⁸F isotope is a widely used positron emitter, and new scaffolds are needed for targeted imaging agents. nih.gov |

| Materials Science | Creation of advanced polymers and liquid crystals. chemimpex.comfu-berlin.de | The polarity and stability of the C-F bond can be used to control the physical and electronic properties of materials. |

| Agrochemicals | Design of new fungicides, herbicides, or pesticides. acs.org | Fluorinated compounds are known to exhibit potent biological activity relevant to crop protection. watsonnoke.com |

Collaborative Research Initiatives in Fluorinated Biphenylamine Science

The complexity and interdisciplinary nature of fluorine chemistry necessitate a collaborative approach to drive significant progress. Advancing the science of trifluorobiphenylamines will require synergistic efforts linking experts in synthesis, analytics, theory, and various application domains. fu-berlin.de

Several models for such collaboration already exist. For instance, the German Research Foundation funds the Collaborative Research Center (CRC) 1349, "Fluorine-Specific Interactions," which brings together working groups from multiple universities and research institutes. fu-berlin.defu-berlin.de This initiative aims to systematically expand the fundamental understanding of how fluorinated units influence chemical systems, with goals that include developing new applications and creating more environmentally benign fluorinated compounds. fu-berlin.de

Another example is the "Fluorine Cluster," an initiative that has gathered contributions from both academia and industry across several countries to advance synthetic methods and applications in medicinal chemistry. acs.org Such collaborations between academic labs and industrial partners are crucial for translating fundamental discoveries into practical applications. International cooperation is also vital, as seen in research partnerships between institutions in different countries focusing on specific challenges in organofluorine chemistry. univ-rennes.fr Professional organizations like the American Chemical Society's Fluorine Chemistry Division also play a key role by providing platforms for scientists to network, share the latest research, and spark new collaborations at meetings and expositions. acs.org Future progress in understanding and utilizing compounds like this compound will be significantly enhanced by fostering similar collaborative ecosystems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,2',3'-Trifluorobiphenyl-3-ylamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of trifluorinated biphenylamines typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorinated aryl halides and boronic acids. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (THF or toluene), and temperature control (60–80°C). For example, analogous syntheses of trichlorobiphenyl derivatives achieved 70–85% yields under inert atmospheres . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the amine product. Contradictions in yield may arise from trace moisture or oxygen, necessitating strict anhydrous conditions .

Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Fluorine substituents produce distinct shifts. For example, meta-fluorines in similar compounds show δ = -115 to -120 ppm, while para-fluorines resonate at δ = -105 to -110 ppm .

- ESI-MS : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₂H₉F₃N: 248.08 g/mol). Fragmentation patterns (e.g., loss of NH₂ group) confirm functional groups .

- Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity thresholds, as seen in standards for PCB analysis .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying the electronic effects of fluorine substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electron-withdrawing effects of fluorine atoms on the biphenyl core. For example:

- Fluorine at the 2' and 3' positions reduces electron density on the amine group, altering reactivity in nucleophilic substitutions.

- Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), leveraging the compound’s lipophilicity (LogP ≈ 3.2) for drug design .

Q. How do steric and electronic factors influence regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Steric Effects : Bulky substituents at the 2' and 3' positions hinder electrophilic aromatic substitution (e.g., nitration) at the para position.

- Electronic Effects : Fluorine’s -I effect directs reactions to the electron-rich amine group. For instance, acylation (Ac₂O, DMAP catalyst) occurs preferentially at the NH₂ site, as observed in trifluoromethylphenethylamine derivatives .

Key Considerations for Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.